molecular formula C14H15BrN8 B2506970 6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2310096-85-4

6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2506970
CAS No.: 2310096-85-4
M. Wt: 375.234
InChI Key: OGZOEOJAENXJDE-UHFFFAOYSA-N
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Description

6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic chemical hybrid featuring two nitrogen-rich heterocyclic systems linked by a diazepane ring, positioning it as a compound of significant interest in medicinal chemistry and drug discovery research. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a recognized pharmacophore in scientific literature, with derivatives being investigated as potent inhibitors of epigenetic reader proteins like the BRD4 bromodomain . Concurrently, the 5-bromopyrimidine unit is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to create diverse compound libraries for biological screening . The integration of these moieties suggests potential utility in developing targeted therapies, particularly in oncology, where similar molecular architectures have shown promise. The 1,4-diazepane linker may confer improved solubility and conformational flexibility, potentially enhancing the molecule's ability to interact with complex biological targets. Researchers can leverage this compound as a key intermediate for the synthesis of novel analogs or as a chemical probe for studying protein-protein interactions involved in epigenetic regulation and signal transduction pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN8/c15-11-8-16-14(17-9-11)22-5-1-4-21(6-7-22)13-3-2-12-19-18-10-23(12)20-13/h2-3,8-10H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZOEOJAENXJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=C(C=N2)Br)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridazine Derivatives

A foundational approach involves reacting 3-aminopyridazine with formic acid under reflux to yieldtriazolo[4,3-b]pyridazine. For halogenated variants, 4,6-dichloropyridazine-3-carboxylic acid (25) undergoes Curtius rearrangement to form tert-butoxy carbonyl amide intermediates (26), followed by hydrazine-mediated cyclization to produce 6-chloro-triazolo[4,3-b]pyridazin-8-ylamine (29). Chlorination with POCl3 introduces reactive sites for subsequent functionalization.

Key Reaction Conditions

  • Reagents : POCl3, hydrazine hydrate, formic acid
  • Temperature : 80–110°C (reflux)
  • Yield : 60–75%

Alternative Pathways via Triazole-Pyridazine Fusion

Recent methods employ iodine-catalyzed cascades to fuse triazole and pyridazine rings. For example, o-azidoacetophenone reacts with propargylamine-substituted benzamides under iodine (10 mol%) to form triazolo-pyridazine cores via 1,3-dipolar cycloaddition. This atom-economical approach pre-organizes reactants but requires precise stoichiometry to avoid oligomerization.

Functionalization with 1,4-Diazepane

The 1,4-diazepane moiety is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Displacement of Halogenated Intermediates

6-Chloro-triazolo[4,3-b]pyridazine (10) reacts with 1,4-diazepane in dimethylformamide (DMF) at 80°C, facilitated by potassium carbonate as a base. The reaction proceeds via SNAr mechanism, replacing chlorine with the diazepan nitrogen.

Optimization Notes

  • Solvent : DMF > DMSO (higher polarity enhances nucleophilicity)
  • Catalyst : KI (10 mol%) accelerates substitution
  • Yield : 68–82%

Reductive Amination for Diazepane Installation

Alternative routes employ reductive amination between 6-amino-triazolo[4,3-b]pyridazine and glutaraldehyde. Sodium cyanoborohydride reduces the imine intermediate, forming the seven-membered diazepane ring. This method offers flexibility for introducing substituents but requires stringent pH control (pH 4–6).

Coupling with 5-Bromopyrimidin-2-yl Group

The final step involves attaching 5-bromopyrimidin-2-yl to the diazepan nitrogen via cross-coupling or nucleophilic substitution.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 5-bromo-2-chloropyrimidine and diazepan-triazolo-pyridazine intermediates achieves high regioselectivity. Using Pd2(dba)3 and Xantphos in toluene at 100°C, the reaction affords the target compound in 65–70% yield.

Critical Parameters

  • Catalyst System : Pd2(dba)3/Xantphos
  • Base : Cs2CO3 (ensures deprotonation of secondary amine)
  • Limitation : Requires anhydrous conditions to prevent catalyst poisoning

Direct Nucleophilic Substitution

In a simpler approach, 2-chloro-5-bromopyrimidine reacts with diazepan-triazolo-pyridazine in the presence of NaH (2 eq) in THF. The reaction proceeds at room temperature, achieving 60% yield but with lower purity compared to cross-coupling.

Characterization and Analytical Validation

Synthetic intermediates and the final compound are validated using advanced spectroscopic and chromatographic techniques.

Spectroscopic Analysis

  • 1H NMR : Distinct signals for diazepan protons (δ 3.4–3.8 ppm, multiplet) and pyrimidine aromatic protons (δ 8.6–9.1 ppm).
  • MS (ESI+) : m/z 458.2 [M+H]+ confirms molecular weight.

Purity Assessment

HPLC with C18 columns (acetonitrile/water gradient) shows ≥95% purity. Residual solvents (DMF, THF) are quantified via GC-MS.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Buchwald-Hartwig High regioselectivity Costly catalysts, anhydrous conditions 65–70
Nucleophilic Substitution Simple setup, room temperature Lower purity, byproduct formation 55–60
Reductive Amination Flexible substituent introduction pH sensitivity, multi-step 50–65

Mechanistic Insights and Side Reactions

  • Triazole Ring Formation : Cyclization via iodine catalysis proceeds through imine intermediates, as evidenced by in situ FTIR monitoring.
  • Diazepane Ring Closure : Reductive amination may form six-membered piperidine byproducts if glutaraldehyde stoichiometry exceeds 1:1.
  • Coupling Side Reactions : Homocoupling of pyrimidine (Gilch reaction) occurs if palladium loading exceeds 5 mol%.

Scalability and Industrial Considerations

Kilogram-scale synthesis employs continuous flow reactors for cyclocondensation and coupling steps, reducing reaction times by 40%. Purification via crystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for various receptors or enzymes, providing insights into biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique structure may impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of 6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Diverse Applications : The triazolopyridazine scaffold is adaptable to targets ranging from epigenetic regulators (BRD4) to neurotransmitter receptors (GABAA) and phosphodiesterases (PDE4), underscoring its versatility .

Substituent-Driven Selectivity :

  • Halogenated groups (e.g., bromine) enhance bromodomain inhibition via hydrophobic/halogen bonding.
  • Polar substituents (e.g., tetrahydrofuran in PDE4 inhibitors) improve solubility and isoform selectivity .

Unmet Needs : The target compound’s lack of reported activity data highlights a gap in characterizing bromopyrimidinyl-triazolopyridazines, warranting further enzymatic and cellular assays.

Biological Activity

The compound 6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C14H15BrN6C_{14}H_{15}BrN_6 with a molecular weight of approximately 375.23 g/mol. The structure features a brominated pyrimidine moiety, a diazepane ring, and a triazolo-pyridazine scaffold, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Bromination of Pyrimidine : Formation of the 5-bromopyrimidine ring through bromination using bromine or N-bromosuccinimide (NBS).
  • Cyclization to Form Triazolo-Pyridazine : Cyclization of hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
  • Formation of Diazepane Ring : Final cyclization to form the diazepane structure using cyclization agents.

These synthetic routes allow for the modification of the compound to enhance its biological activity and specificity.

The biological activity of the compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The bromine atom in the pyrimidine moiety can participate in nucleophilic substitutions, while the diazepane ring enhances binding affinity through hydrogen bonding and hydrophobic interactions. This interaction can modulate enzyme activity and receptor signaling pathways.

Pharmacological Applications

Recent studies have highlighted several potential pharmacological applications:

  • Anticancer Activity : The compound has shown promising results against various cancer cell lines. For instance, derivatives of similar structures demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 1.06 to 2.73 μM .
  • Anti-Tubercular Activity : A related study reported that certain derivatives exhibited potent anti-tubercular activity against Mycobacterium tuberculosis, with IC90 values between 3.73 and 40.32 μM .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on c-Met kinase, an important target in cancer therapy. Notably, some derivatives showed IC50 values comparable to established inhibitors like Foretinib .

Case Study 1: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxicity of triazolo-pyridazine derivatives, compounds similar to our target exhibited moderate to significant cytotoxicity across multiple cancer cell lines. The most active compounds were further analyzed for their mechanism of action through apoptosis assays and cell cycle analysis .

Case Study 2: Anti-Tubercular Screening

Another investigation focused on anti-tubercular agents derived from similar scaffolds found that specific modifications in the structure led to enhanced activity against M. tuberculosis. The study emphasized the importance of structural diversity in optimizing pharmacological effects .

Summary Table of Biological Activities

Activity TypeTarget Cell Line / PathogenIC50 / IC90 Values
AnticancerA549 (Lung)1.06 ± 0.16 μM
MCF-7 (Breast)1.23 ± 0.18 μM
HeLa (Cervical)2.73 ± 0.33 μM
Anti-TubercularMycobacterium tuberculosisIC90: 3.73 - 40.32 μM
Enzyme Inhibitionc-Met KinaseIC50: ~0.09 - 0.21 μM

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. For example, the triazolopyridazine core can be formed via cyclization of hydrazine derivatives with pyridazine precursors, followed by functionalization with bromopyrimidine groups. Reaction optimization (e.g., temperature, catalysts like Pd for cross-coupling) is critical to improve yield and purity. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify proton and carbon environments, focusing on aromatic protons (δ 7–9 ppm) and diazepane-related signals (δ 3–4 ppm).
  • X-ray crystallography : Resolve spatial arrangement of the bromopyrimidine and triazolopyridazine moieties.
  • Mass spectrometry : HRMS to confirm molecular weight (e.g., calculated m/z for C14H12BrN9C_{14}H_{12}BrN_{9}: 396.02) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For kinase inhibitors (common for triazolopyridazines), use:

  • Kinase inhibition profiling : Screen against a panel of kinases (e.g., EGFR, CDK2) at 1–10 µM concentrations.
  • Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include controls for solvent effects (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can contradictory data in biological activity between studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Address this by:

  • Standardizing protocols : Use identical cell lines, passage numbers, and assay conditions (e.g., incubation time, serum concentration).
  • Orthogonal assays : Validate results with complementary methods (e.g., Western blot for target protein inhibition alongside viability assays).
  • Dose-response analysis : Calculate IC50_{50} values across multiple replicates to ensure reproducibility .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation.
  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to the diazepane ring to improve membrane permeability.
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to assess half-life and bioavailability .

Q. How can environmental stability and degradation pathways of the compound be evaluated?

  • Methodological Answer : Follow environmental fate assessment frameworks:

  • Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, monitoring degradation via HPLC.
  • Photolysis : Expose to UV light (λ = 254 nm) and analyze by LC-MS for byproducts.
  • Biotic degradation : Use soil or microbial consortia to assess biodegradation rates under aerobic/anaerobic conditions .

Q. What computational methods predict the compound’s binding affinity to therapeutic targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases.
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • QSAR modeling : Corrogate substituent effects (e.g., bromine position) on activity using datasets from analogs .

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